3-Nitro-2-(trifluoromethyl)pyridine
Overview
Description
3-Nitro-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a nitro group (-NO2) at the third position and a trifluoromethyl group (-CF3) at the second position of the pyridine ring. The incorporation of these functional groups imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
3-Nitro-2-(trifluoromethyl)pyridine (3N2TFP) is a derivative of trifluoromethylpyridine (TFMP), which is widely used in the agrochemical and pharmaceutical industries Tfmp derivatives are known to target pests in crop protection .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to affect various biochemical pathways in pests, leading to their elimination .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives are known to influence their biological activities .
Result of Action
Tfmp derivatives are known to have significant effects in the protection of crops from pests .
Action Environment
It is known that the physicochemical properties of tfmp derivatives can be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
3-Nitro-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its unique structural features. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolic pathways of agrochemicals and pharmaceuticals . The nature of these interactions often involves the formation of stable complexes, which can influence the activity of the enzymes and proteins involved. The presence of the trifluoromethyl group in the compound enhances its binding affinity and specificity towards certain biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the detoxification processes in liver cells . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits high stability under various experimental conditions, which makes it suitable for long-term studies . Over time, the effects of this compound on cellular function can change, with some studies reporting a gradual increase in its inhibitory effects on certain enzymes . Additionally, the degradation products of the compound can also influence its overall biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including liver damage and disruption of metabolic processes . Threshold effects have also been reported, where the compound’s activity significantly changes beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through oxidative and reductive pathways, leading to the formation of different metabolites . These metabolic pathways can influence the overall activity and toxicity of this compound, as well as its interactions with other biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cells, this compound can accumulate in certain cellular compartments, influencing its localization and activity . The distribution of the compound within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the nitration of 2-(trifluoromethyl)pyridine. This process typically uses nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents under controlled temperature conditions. The reaction proceeds as follows:
2-(trifluoromethyl)pyridine+HNO3+H2SO4→this compound+H2O
Another method involves the direct fluorination of 3-nitropyridine using a fluorinating agent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst. This method is advantageous due to its high selectivity and yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale synthesis. The choice of raw materials and reaction parameters is crucial to minimize by-products and enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 3-amino-2-(trifluoromethyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-3-(trifluoromethyl)pyridine: Similar structure but with the positions of the nitro and trifluoromethyl groups reversed.
3-Nitro-4-(trifluoromethyl)pyridine: Similar structure with the trifluoromethyl group at the fourth position.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains chlorine atoms instead of a nitro group.
Uniqueness
3-Nitro-2-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. The combination of the nitro and trifluoromethyl groups at these positions enhances its reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
3-nitro-2-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)5-4(11(12)13)2-1-3-10-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSULEMXEYSULW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568223 | |
Record name | 3-Nitro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133391-63-6 | |
Record name | 3-Nitro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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